molecular formula C23H24N2O3S B3484094 1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole

1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole

Cat. No.: B3484094
M. Wt: 408.5 g/mol
InChI Key: USTDAKFICUHUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole, commonly known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of BDP is not fully understood, but it is believed to act through multiple pathways. BDP has been shown to inhibit the activity of certain enzymes, including histone deacetylases and proteasomes, which are involved in cancer cell growth and survival. BDP also activates certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
BDP has been shown to have a range of biochemical and physiological effects. In cancer research, BDP has been found to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of certain oncogenes. In neurodegenerative disorders, BDP has been found to protect neurons from oxidative stress and reduce inflammation. Inflammation-related diseases have also been studied with BDP, and it has been found to reduce the levels of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BDP has several advantages for lab experiments, including its high potency and selectivity, which make it an effective tool for studying various diseases. However, one of the limitations of BDP is its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for BDP research. One area of interest is the development of BDP derivatives with improved solubility and bioavailability. Another potential direction is the investigation of BDP's effects on other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.
Conclusion:
In conclusion, BDP is a chemical compound with significant potential for therapeutic applications in various diseases. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BDP and its derivatives in the treatment of various diseases.

Scientific Research Applications

BDP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, BDP has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size. In neurodegenerative disorders, BDP has been found to have neuroprotective effects and can potentially be used as a treatment for Alzheimer's and Parkinson's diseases. Inflammation-related diseases such as arthritis and asthma have also been studied with BDP, and it has shown significant anti-inflammatory effects.

Properties

IUPAC Name

[1-[2-(1,3-benzodioxol-5-yloxy)ethyl]indol-3-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c29-23(24-10-4-1-5-11-24)19-15-25(20-7-3-2-6-18(19)20)12-13-26-17-8-9-21-22(14-17)28-16-27-21/h2-3,6-9,14-15H,1,4-5,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTDAKFICUHUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CCOC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole
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1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole
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1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(1-piperidinylcarbonothioyl)-1H-indole

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